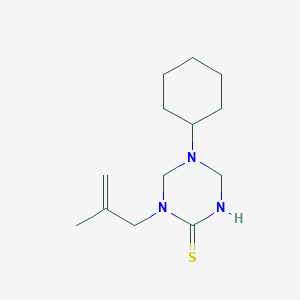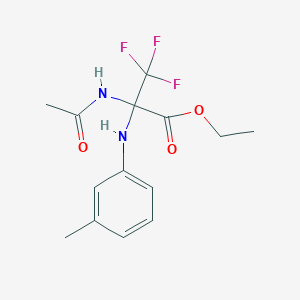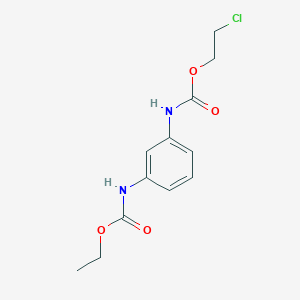![molecular formula C23H17ClN2OS B11486160 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11486160.png)
3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, a chloro substituent, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Chloro Substituent: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Isoindole Moiety: The isoindole moiety is introduced through a coupling reaction with an appropriate isoindole precursor, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the chloro substituent or the carboxamide group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol groups.
Substitution: Formation of substituted derivatives with various functional groups such as alkyl, aryl, or heterocyclic groups.
Scientific Research Applications
3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
- Lenalidomide
- 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
Comparison: 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the combination of a benzothiophene core with an isoindole moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds. The presence of the chloro substituent and the carboxamide group further enhances its versatility in chemical modifications and functionalization.
Properties
Molecular Formula |
C23H17ClN2OS |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-chloro-N-[3-(1,3-dihydroisoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2OS/c24-21-19-10-3-4-11-20(19)28-22(21)23(27)25-17-8-5-9-18(12-17)26-13-15-6-1-2-7-16(15)14-26/h1-12H,13-14H2,(H,25,27) |
InChI Key |
TZJWJTAWUDBTTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentyl[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11486099.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide](/img/structure/B11486102.png)

![1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B11486110.png)

![2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11486119.png)
![4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11486122.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11486131.png)

![N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11486145.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11486146.png)
![N-(2-fluorophenyl)-2-{[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11486161.png)

![N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486167.png)
